![molecular formula C9H10ClN3O B1256292 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one CAS No. 120868-66-8](/img/structure/B1256292.png)
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
概要
説明
Imidacloprid-urea is a metabolite of the widely used insecticide imidacloprid. Imidacloprid belongs to the neonicotinoid class of insecticides, which are known for their effectiveness in controlling a variety of pests by targeting their nervous systems . Imidacloprid-urea retains some of the insecticidal properties of its parent compound and is often studied for its environmental impact and degradation pathways .
科学的研究の応用
Imidacloprid-urea has several scientific research applications:
Safety and Hazards
生化学分析
Biochemical Properties
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in biochemical reactions, particularly as a metabolite of imidacloprid. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, this compound interacts with nicotinic acetylcholine receptors, leading to overstimulation and subsequent desensitization of these receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It also affects mitochondrial function, leading to a decrease in ATP production and an increase in apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to nicotinic acetylcholine receptors, leading to their activation and subsequent desensitization . This binding interferes with normal neurotransmission, resulting in prolonged nerve impulses and overstimulation of the nervous system. Additionally, this compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and further contributing to the accumulation of this neurotransmitter . These interactions ultimately lead to the observed cellular and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular function . These effects include oxidative stress, mitochondrial dysfunction, and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to cause mild toxicity, including symptoms such as lethargy and reduced activity . At higher doses, the compound can cause severe toxicity, including convulsions, respiratory distress, and even death . Studies have also identified threshold effects, where certain dosages result in significant changes in cellular and physiological responses . Additionally, chronic exposure to high doses of this compound has been associated with long-term adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and hydrolysis reactions, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are complex and involve multiple steps, ultimately leading to its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of transporters . These factors determine the localization and accumulation of the compound within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it may interact with DNA and affect gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Imidacloprid-urea can be synthesized through the hydrolysis of imidacloprid. The reaction typically involves the use of water or a mild acid under controlled temperature conditions . The process can be summarized as follows:
- Imidacloprid is dissolved in water or a mild acid.
- The solution is heated to a specific temperature to facilitate hydrolysis.
- Imidacloprid-urea is formed as a result of the hydrolysis reaction.
Industrial Production Methods
Industrial production of imidacloprid-urea follows similar principles but on a larger scale. The process involves:
- Large-scale hydrolysis of imidacloprid using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Purification of the resulting imidacloprid-urea through filtration and crystallization techniques .
化学反応の分析
Types of Reactions
Imidacloprid-urea undergoes several types of chemical reactions, including:
Oxidation: Imidacloprid-urea can be oxidized to form various by-products.
Reduction: Reduction reactions can convert imidacloprid-urea into simpler compounds.
Substitution: Imidacloprid-urea can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of imidacloprid-urea can produce compounds such as 6-chloronicotinic acid.
Reduction: Reduction reactions may yield simpler amines and other nitrogen-containing compounds.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
作用機序
Imidacloprid-urea exerts its effects by interfering with the nervous system of insects. It binds to nicotinic acetylcholine receptors, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to neural transmission .
類似化合物との比較
Similar Compounds
Imidacloprid: The parent compound, widely used as an insecticide.
5-Hydroxy Imidacloprid: Another metabolite of imidacloprid with similar properties.
Imidacloprid Olefin: A degradation product with insecticidal activity.
Uniqueness
Imidacloprid-urea is unique in its specific degradation pathway and its role in the environmental fate of imidacloprid. Unlike its parent compound, imidacloprid-urea is less toxic to non-target organisms but still retains some insecticidal properties .
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWTYURAFSWNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037563 | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120868-66-8 | |
| Record name | Imidacloprid-urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidacloprid urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDACLOPRID UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one in the context of insecticides?
A: this compound is a key metabolite of the neonicotinoid insecticide imidacloprid. [] Research indicates that imidacloprid can degrade into this compound under the influence of light, particularly in the presence of solvents simulating the chemical environment of plant cuticles. [] This degradation process is significant because it impacts the persistence and fate of imidacloprid in the environment.
Q2: How is this compound formed from imidacloprid?
A: Research suggests that exposure of imidacloprid to light, especially in the presence of certain organic solvents, leads to its photodegradation. [] A major product of this process is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which can further react to form this compound. This photodegradation pathway highlights the importance of environmental factors in the breakdown of imidacloprid.
Q3: What are the structural characteristics of this compound?
A: This compound comprises a pyridine ring and an imidazoline ring connected by a methylene bridge. [] The crystal structure reveals a dihedral angle of 76.2° between the planes of these two rings. [] Furthermore, the crystal structure reveals intermolecular interactions, with N—H⋯O hydrogen bonds leading to the formation of inversion dimers. [] Additional weak C—H⋯N hydrogen bonds and π–π stacking interactions between pyridine rings contribute to the overall crystal packing. []
Q4: What is the environmental fate of this compound?
A: While the provided research focuses on its formation from imidacloprid, [] further investigation is needed to fully understand the environmental persistence, transport, and potential effects of this compound. Determining its fate is crucial for evaluating the long-term ecological impact of imidacloprid use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



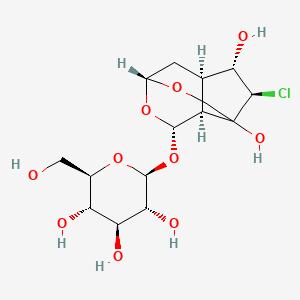


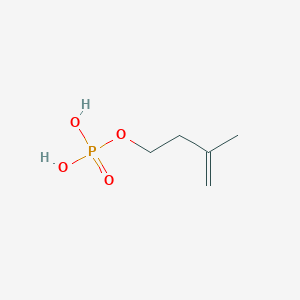
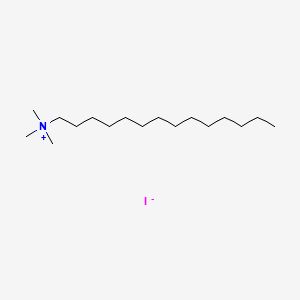
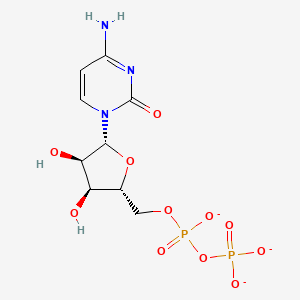
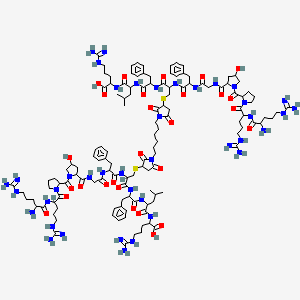

![(1R,2S,3R,3'R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B1256223.png)
![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)
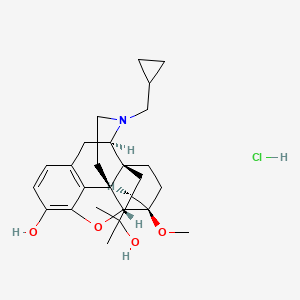


![(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B1256230.png)